5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
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Overview
Description
5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 2,3,4-trimethoxybenzaldehyde and pyrrole derivatives. These intermediates undergo condensation reactions, cyclization, and functional group transformations under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the pyrrole and chromene moieties allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, with reagents like halogens or nitrating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and mechanisms of action could lead to new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide exerts its effects involves interactions with molecular targets and pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, such as other chromene derivatives or pyrrole-containing molecules, 5-oxo-2-(1H-pyrrol-1-yl)-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide stands out due to its unique combination of functional groups and potential biological activities. Similar compounds include:
Chromene derivatives: These compounds share the chromene core structure but may differ in their substituents and biological activities.
Pyrrole-containing molecules: These compounds contain the pyrrole ring and may have different functional groups attached, leading to varied chemical and biological properties.
Properties
IUPAC Name |
5-oxo-2-pyrrol-1-yl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-18-10-9-14(21(28-2)22(18)29-3)19-15(13-24)23(25-11-4-5-12-25)30-17-8-6-7-16(26)20(17)19/h4-5,9-12,19H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXDTWQODTWJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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